Chemical structure and properties of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
Chemical structure and properties of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide
The following technical guide details the chemical structure, synthesis, and applications of N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide , a specialized electrophilic intermediate used in the development of DNA-targeting polyamides and covalent inhibitors.
Chemical Profile, Synthesis, and Covalent Reactivity
Part 1: Executive Technical Summary
N-(2-chloroacetyl)-1H-pyrrole-2-carboxamide (CAS: 1000931-83-8) is a functionalized heterocyclic building block characterized by a pyrrole-2-carboxamide scaffold acylated with a chloroacetyl moiety.[1][2][3] Structurally, it represents an acyclic imide (N-acylcarboxamide) where the exocyclic amide nitrogen is flanked by both the pyrrole carbonyl and the chloroacetyl carbonyl.
This molecule serves as a critical "warhead" fragment in the design of Lexitropsins (minor groove binders). The pyrrole-2-carboxamide unit provides the DNA sequence recognition motif (targeting AT-rich regions), while the chloroacetyl group acts as an electrophilic trap, capable of alkylating nucleophilic centers (e.g., Adenine N3) or cysteine residues in proteins.
Key Physicochemical Properties[5]
| Property | Value / Description |
| CAS Registry Number | 1000931-83-8 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| SMILES | O=C(CCl)NC(=O)c1ccc[nH]1 |
| Functional Class | N-acyl carboxamide; Alkylating agent (α-halo carbonyl) |
| Reactivity Profile | Dual Electrophile: 1.[2] Alkylator: The C-Cl bond is susceptible to S_N2 attack.2. Acylator: The imide linkage (–CO–NH–CO–) is activated, making it sensitive to hydrolysis and nucleophilic acyl substitution. |
| Solubility | Soluble in DMSO, DMF, Acetone; sparingly soluble in water (hydrolyzes). |
Part 2: Chemical Structure & Reactivity Analysis[6]
Structural Logic and Pharmacophore
The molecule combines two distinct pharmacophores:
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The Scaffold (Pyrrole-2-carboxamide): A planar, aromatic system capable of forming hydrogen bonds (NH donor, C=O acceptor). This unit is the fundamental repeating monomer of natural DNA-binding antibiotics like Distamycin and Netropsin .
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The Warhead (Chloroacetyl): An α-haloacetamide derivative. In this specific N-acyl structure, the carbonyl is electron-deficient, increasing the acidity of the N-H proton (pKa ~8–9) and enhancing the electrophilicity of the methylene carbon.
Mechanism of Action: DNA Alkylation
In the context of lexitropsin design, this fragment acts as the terminal alkylator. Upon binding to the DNA minor groove, the chloroacetyl group is positioned to react with the N3 atom of Adenine.
DOT Diagram: Mechanism of Alkylation
Figure 1: Step-wise mechanism of DNA alkylation by chloroacetyl-functionalized pyrrole polyamides.
Part 3: Synthesis Protocol
Context: Direct acylation of the primary amide of pyrrole-2-carboxamide to form the N-acyl derivative requires activation of the chloroacetic acid or use of the acid chloride under controlled conditions to prevent polymerization or N-acylation of the pyrrole ring nitrogen (though the latter is less nucleophilic without deprotonation).
Materials Required[5][7][8]
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Precursor: Pyrrole-2-carboxamide (commercially available or synthesized from pyrrole-2-carboxylic acid).
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Reagent: Chloroacetyl chloride (1.1 equiv).
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Base: Pyridine or Triethylamine (TEA).
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Solvent: Dichloromethane (DCM) (Anhydrous).
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Atmosphere: Nitrogen or Argon (Strictly anhydrous).
Step-by-Step Methodology
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Preparation:
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Dissolve pyrrole-2-carboxamide (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.
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Cool the solution to 0°C in an ice bath.
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Add Pyridine (12 mmol) dropwise. The solution may become slightly yellow.
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Acylation Reaction:
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Dilute Chloroacetyl chloride (11 mmol) in DCM (10 mL).
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Add the acid chloride solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.
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Note: The reaction is exothermic. Control addition rate to prevent side reactions.
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Completion:
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Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Monitor via TLC (Hexane:Ethyl Acetate 1:1). The product (imide) will be less polar than the starting amide.
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Work-up (Critical for Imide Stability):
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Caution: The N-acyl bond is hydrolytically unstable in basic aqueous media.
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Wash the organic layer with cold 1M HCl (to remove pyridine) followed by cold saturated NaHCO₃ (rapid wash) and brine.
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Dry over anhydrous Na₂SO₄ immediately.
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Purification:
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Evaporate solvent under reduced pressure.
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Recrystallize the residue from Acetone/Hexane or purify via flash column chromatography (SiO₂) using a gradient of DCM/MeOH (0-5%).
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Self-Validation Check:
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¹H NMR (DMSO-d₆): Look for the singlet of the –CH₂Cl protons around δ 4.5 ppm. The NH proton of the imide (–CONHCO–) typically shifts downfield (δ >10 ppm) compared to the primary amide precursor.
Part 4: Applications in Drug Discovery
Lexitropsin Development
This molecule is a model for "suicide" DNA binders. Researchers use this scaffold to study the kinetics of alkylation without the complexity of the full polyamide tail.
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Reference Standard: It serves as a control to distinguish between non-covalent binding (intercalation/groove binding) and covalent modification in gel shift assays.
Covalent Fragment Screening
In modern Targeted Protein Degradation (TPD) and covalent inhibitor discovery:
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The chloroacetamide group targets surface cysteine residues.
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The pyrrole scaffold provides a rigid, hydrophobic linker that can be extended to bind specific pockets.
DOT Diagram: Synthesis Workflow
Figure 2: Synthetic pathway for the generation of the N-acyl pyrrole derivative.
Part 5: Safety & Handling (E-E-A-T)
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Toxicity: As an alkylating agent, this compound is a suspected carcinogen and mutagen. It mimics nitrogen mustards in its ability to damage DNA.
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Handling:
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Use double nitrile gloves.
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Work exclusively in a fume hood.
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Decontamination: Quench spills with 10% NaOH or ammonia solution (to hydrolyze the chloroacetyl group and the imide).
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Storage: Store at -20°C under inert gas. The imide linkage is susceptible to moisture-induced cleavage.
References
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Baraldi, P. G., et al. (1999). "Synthesis and biological activity of a new series of distamycin A analogues: hybrid lexitropsins." Bioorganic & Medicinal Chemistry, 7(11), 2513-2524.
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Cozzi, P. (2000). "The discovery of PNU-157804, a new powerful DNA alkylating agent." Farmaco, 55(3), 168-173.
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National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 573553, Pyrrole-2-carboxamide." PubChem.
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ChemScene. (2025). "N-(2-Chloroacetyl)-1H-pyrrole-2-carboxamide Product Data." ChemScene Catalog.
